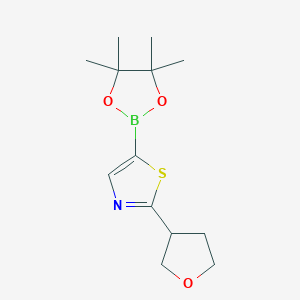2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester
CAS No.: 1356469-05-0
Cat. No.: VC11716922
Molecular Formula: C13H20BNO3S
Molecular Weight: 281.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1356469-05-0 |
|---|---|
| Molecular Formula | C13H20BNO3S |
| Molecular Weight | 281.2 g/mol |
| IUPAC Name | 2-(oxolan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-15-11(19-10)9-5-6-16-8-9/h7,9H,5-6,8H2,1-4H3 |
| Standard InChI Key | WOWHTERYDXWFET-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCOC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCOC3 |
Introduction
Chemical Identity and Structural Features
The molecular structure of 2-(tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester integrates three key components:
-
A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur),
-
A tetrahydrofuran-3-yl substituent (a saturated oxygen-containing ring),
-
A boronic acid pinacol ester group at the 5-position of the thiazole.
Key Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1356469-05-0 | |
| Molecular Formula | C₁₄H₂₁BN₂O₃S | |
| Molecular Weight | 308.21 g/mol | |
| Storage Conditions | -20°C, inert atmosphere | |
| Hazard Statements | H302, H315, H319, H335 |
The boronic ester group enhances stability and reactivity in Suzuki-Miyaura couplings, a cornerstone reaction in medicinal chemistry . The tetrahydrofuran moiety introduces stereochemical complexity, potentially influencing pharmacophore interactions in drug candidates .
Synthetic Pathways and Optimization
While no direct synthesis of this compound is documented, analogous methodologies from patents and reagent catalogs suggest a plausible route:
Step 1: Bromination of Thiazole Intermediate
Starting with 2-bromo-5-(tetrahydrofuran-3-yl)thiazole, lithiation at low temperatures (-100°C) in ether or THF facilitates functionalization. For example, methyl chloroformate has been used to introduce ester groups in similar systems .
Step 2: Palladium-Catalyzed Borylation
The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., potassium acetate) . This step typically achieves yields >80% under optimized conditions .
Example Protocol (Adapted from CN102653545A ):
-
Dissolve 2-bromo-5-(tetrahydrofuran-3-yl)thiazole (10 mmol) in 1,4-dioxane (50 mL).
-
Add B₂pin₂ (12 mmol), KOAc (40 mmol), and PdCl₂(dppf) (0.5 mmol).
-
Heat at 80°C under nitrogen for 12 hours.
-
Purify via column chromatography (10% ethyl acetate/petroleum ether) to isolate the product.
Applications in Pharmaceutical Chemistry
Suzuki-Miyaura Cross-Coupling
The boronic ester group enables carbon-carbon bond formation with aryl halides, a reaction pivotal in constructing biaryl structures found in kinase inhibitors and antiviral agents . For instance, thiazole boronic esters have been used in synthesizing candidates for hepatitis C virus (HCV) NS5A inhibitors .
Prodrug Development
The tetrahydrofuran group may enhance bioavailability by mimicking natural sugar moieties, a strategy employed in prodrug design. Hydrolysis of the pinacol ester in vivo releases boronic acid, which can act as a protease inhibitor .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃): Expected signals include δ 1.2–1.4 (pinacol methyl groups), δ 3.6–4.0 (tetrahydrofuran protons), and δ 7.8–8.2 (thiazole C-H) .
-
¹³C NMR: Peaks near δ 85 (B-O) and δ 150–160 (thiazole carbons) confirm the structure .
High-Performance Liquid Chromatography (HPLC)
Purity >95% is typically verified using C18 columns with acetonitrile/water gradients .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume